(2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-15-7-2-1-6-14(15)16(22)21-9-8-20-17(21)23-11-12-4-3-5-13(19)10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMVFRFRGDCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Thioether Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a 3-fluorobenzyl halide.
Attachment of the Chlorophenyl Group: The final step involves the acylation of the imidazole ring with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. The presence of the imidazole ring, which is a common pharmacophore, suggests potential activity against various biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The aromatic groups may engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern:
- Imidazole core : The 4,5-dihydro-1H-imidazole scaffold is shared with multiple analogues, but substituents at the 1- and 2-positions vary significantly.
- Halogenated aryl groups: The 2-chlorophenyl and 3-fluorobenzyl groups distinguish it from related compounds, which often feature simpler alkyl or non-fluorinated aryl substituents.
- Thioether linkage : The sulfur atom in the side chain may enhance lipophilicity and metabolic stability compared to oxygen analogues.
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
The compound (2-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure, featuring multiple functional groups including a chlorophenyl group and a fluorobenzyl thioether, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 344.82 g/mol. The structure includes an imidazole ring, which is known for its biological significance, particularly in drug design.
Antitumor Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit notable antitumor properties. For instance, similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The imidazole ring may interact with cellular targets through hydrogen bonding and hydrophobic interactions, enhancing its cytotoxic effects against tumors.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 | A-431 (epidermoid carcinoma) |
| This compound | TBD | TBD |
Antimicrobial Activity
The presence of thioether linkages in compounds similar to this compound has been associated with antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit critical enzymatic pathways.
Case Studies
-
Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole exhibited significant cytotoxicity against human glioblastoma cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Study Reference : A compound structurally similar to this compound was tested against U251 glioblastoma cells and showed an IC50 value comparable to standard chemotherapeutics like doxorubicin.
-
Antimicrobial Assessment : A related thioether compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the thioether functional group enhances membrane permeability.
- Study Reference : In vitro assays showed that compounds with similar structural features inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.
Q & A
Basic: What are the key synthetic steps for synthesizing this compound?
Answer:
The synthesis involves three critical steps:
Imidazole ring formation : Cyclocondensation of glyoxal derivatives with thiourea or analogous precursors under acidic conditions .
Thioether linkage : Reaction of 3-fluorobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) to introduce the thioether group .
Coupling reaction : Acylation via Friedel-Crafts or palladium-catalyzed cross-coupling to attach the 2-chlorophenyl methanone moiety .
Validation : Monitor reaction progress using TLC and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., imidazole CH at δ 3.5–4.0 ppm; aromatic protons at δ 7.0–8.0 ppm). F NMR confirms fluorobenzyl substitution (δ -110 to -115 ppm) .
- Mass Spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H] at m/z 377.07 for CHClF NOS) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angle between imidazole and chlorophenyl groups ≈ 45°) .
Advanced: How can reaction conditions be optimized for higher coupling yields?
Answer:
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) with ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve nucleophilicity .
- Temperature Control : Maintain 80–100°C to accelerate kinetics while minimizing side reactions (e.g., oxidation of thioether) .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | DMF | 80 | 72 |
| Pd(OAc) | DMSO | 100 | 65 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Replicate Studies : Conduct dose-response assays (e.g., IC for enzyme inhibition) in triplicate to assess reproducibility .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.5) to isolate confounding factors .
Advanced: Which computational methods predict the compound’s reactivity and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) based on fluorobenzyl-thioether flexibility .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
